molecular formula C20H13ClN2O B14533412 4-Chloro-N-(phenanthridin-6-YL)benzamide CAS No. 62764-39-0

4-Chloro-N-(phenanthridin-6-YL)benzamide

Cat. No.: B14533412
CAS No.: 62764-39-0
M. Wt: 332.8 g/mol
InChI Key: IWJOXHCNMBSCEH-UHFFFAOYSA-N
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Description

4-Chloro-N-(phenanthridin-6-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a phenanthridinyl group attached to the benzamide structure, with a chlorine atom at the 4-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(phenanthridin-6-yl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with phenanthridin-6-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(phenanthridin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(phenanthridin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(phenanthridin-6-yl)benzamide involves its interaction with specific molecular targets. The phenanthridinyl group is known to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with enzymes involved in DNA repair, further enhancing its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)benzamide
  • N-(2-Chlorophenyl)benzamide
  • N-Phenylbenzamide

Comparison

4-Chloro-N-(phenanthridin-6-yl)benzamide is unique due to the presence of the phenanthridinyl group, which imparts distinct biological activities compared to other benzamides. The phenanthridinyl group enhances the compound’s ability to intercalate with DNA, making it more effective in disrupting cellular processes. In contrast, other benzamides, such as N-(4-chlorophenyl)benzamide, lack this intercalating ability and may have different biological activities.

Properties

CAS No.

62764-39-0

Molecular Formula

C20H13ClN2O

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-N-phenanthridin-6-ylbenzamide

InChI

InChI=1S/C20H13ClN2O/c21-14-11-9-13(10-12-14)20(24)23-19-17-7-2-1-5-15(17)16-6-3-4-8-18(16)22-19/h1-12H,(H,22,23,24)

InChI Key

IWJOXHCNMBSCEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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